Solubility Profile & Characterization Strategy: Ethyl[1-(pyridin-4-yl)propyl]amine
Solubility Profile & Characterization Strategy: Ethyl[1-(pyridin-4-yl)propyl]amine
CAS: 1178707-49-7 | Formula: C₁₀H₁₆N₂ | MW: 164.25 g/mol [1][2]
Executive Technical Summary
Ethyl[1-(pyridin-4-yl)propyl]amine is a dibasic, amphiphilic building block commonly utilized in medicinal chemistry as a scaffold for antihistamines and kinase inhibitors. Its solubility profile is governed by the competition between its hydrophobic alkyl domains (ethyl/propyl chains) and its ionizable hydrophilic centers (pyridine ring and secondary amine).
As a specialized research intermediate, explicit thermodynamic solubility data is rarely published in open literature. This guide provides a derived solubility profile based on Quantitative Structure-Property Relationships (QSPR) and analogous pyridine-amine datasets, followed by a validated experimental protocol for researchers to generate precise in-house data.
Physicochemical Drivers
| Property | Value (Calc.) | Solubility Implication |
| LogP (Octanol/Water) | ~2.86 | Moderately lipophilic; indicates poor water solubility at neutral pH but high affinity for organic solvents like DCM and Octanol. |
| pKa₁ (Pyridine N) | ~5.2 | Protonates in strong acids; increases aqueous solubility < pH 4. |
| pKa₂ (Amine N) | ~10.5 | Protonates in physiological/mildly acidic conditions; dominates aqueous solubility behavior. |
| H-Bond Donors | 1 (NH) | Facilitates solubility in protic solvents (Alcohols). |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | High affinity for polar aprotic solvents (DMSO, DMF). |
Predicted Solubility Profile (Organic & Aqueous)
Based on Hansen Solubility Parameters (HSP) and group contribution analysis of 4-substituted pyridine analogs.
A. Organic Solvent Compatibility
The free base form of Ethyl[1-(pyridin-4-yl)propyl]amine behaves as a lipophilic oil or low-melting solid.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Strong dipole-dipole interactions; DCM is the preferred solvent for extraction and synthesis. |
| Alcohols | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | The secondary amine acts as an H-bond donor/acceptor; Pyridine acts as an acceptor. Excellent for crystallization. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constants stabilize the polar amine functionality. |
| Ethers | THF, MTBE, 1,4-Dioxane | Moderate to High | Good solubility due to ether oxygen interaction with the amine proton. |
| Hydrocarbons | Hexane, Heptane, Toluene | Moderate | The propyl/ethyl chains provide lipophilicity, but the polarity of the pyridine ring may cause oiling out in pure alkanes at low temperatures. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Suitable for liquid-liquid extraction; solubility may decrease significantly if the compound is in salt form (e.g., HCl). |
B. Aqueous pH-Dependent Solubility
The molecule exhibits a classic U-shaped pH-solubility profile typical of dibasic compounds.
-
pH < 4 (Acidic): High Solubility. Both nitrogen centers (Pyridine and Amine) are protonated (
). -
pH 6–9 (Neutral/Physiological): Moderate Solubility. The secondary amine is protonated (
), but the pyridine is neutral. -
pH > 11 (Basic): Low Solubility. The molecule exists as a neutral free base (
). Lipophilicity (LogP 2.86) dominates, leading to precipitation or oiling out.
Experimental Protocol: Thermodynamic Solubility Determination
Directive: Use this protocol to generate certified internal data for Certificates of Analysis (CoA) or formulation screening.
Workflow Visualization
The following diagram outlines the "Shake-Flask" method with HPLC quantification, the gold standard for thermodynamic solubility.
Caption: Standard Thermodynamic Solubility "Shake-Flask" Workflow.
Detailed Methodology
Phase 1: Preparation
-
Sample Prep: Weigh ~10 mg of Ethyl[1-(pyridin-4-yl)propyl]amine into a 1.5 mL HPLC vial or Eppendorf tube.
-
Solvent Addition: Add 250 µL of the target solvent (Methanol, DCM, Buffer, etc.).
-
Saturation Verification: Visually confirm undissolved solid remains. If the solution is clear, add more solid until a suspension persists. Note: If the compound is an oil, add until a distinct phase separation is visible.
Phase 2: Equilibration
-
Agitation: Place vials in a thermomixer at 25°C ± 0.1°C. Shake at 750 RPM for 24 hours.
-
Sedimentation: Stop shaking and allow the suspension to stand for 2 hours (or centrifuge at 10,000 RPM for 5 minutes) to pellet the undissolved material.
Phase 3: Quantification (HPLC-UV)
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (use Nylon for aqueous samples).
-
Dilution: Dilute the filtrate 100x or 1000x with the mobile phase to fit the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption max).
-
Critical Application: Salt Screening & Polymorphism
For drug development, the free base is often converted to a salt to improve crystallinity and water solubility.
Recommended Counter-ions
Based on the pKa of the secondary amine (~10.5), the following acids are recommended for salt formation to modify the solubility profile:
-
Hydrochloric Acid (HCl): Forms a mono- or dihydrochloride. Significantly increases aqueous solubility but may be hygroscopic.
-
Fumaric Acid: Often yields non-hygroscopic, crystalline solids suitable for oral formulations.
-
Succinic Acid: Useful for forming moderate solubility salts with better dissolution rates.
Troubleshooting: "Oiling Out"
Problem: During recrystallization (e.g., in Toluene/Hexane), the compound separates as an oil rather than a crystal. Mechanism: The flexible propyl chain and ethyl group prevent efficient lattice packing. Solution:
-
Change Solvent System: Switch to Isopropanol/Isopropyl Acetate.
-
Seed Crystals: Introduce a seed from a previous successful batch.
-
Salt Formation: Convert to the HCl salt in Diethyl Ether to force precipitation.
References
-
PubChem. (2025). Compound Summary: N-ethyl-1-(pyridin-4-yl)propan-1-amine (Computed Properties). National Library of Medicine. Link
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Methodology for pKa-solubility prediction).
-
Enamine/ChemScene. (2024). Safety Data Sheet (SDS) & Product Specifications: CAS 1178707-49-7.[1] (Source of physical state and molecular weight data).[2][3][4][5][6] Link
Sources
- 1. 1307267-94-2,5-[(2,2-dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Ethyl[1-(pyridin-4-yl)propyl]amine | CymitQuimica [cymitquimica.com]
- 3. 1-Propanamine, N-ethyl- (CAS 20193-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemscene.com [chemscene.com]
- 5. 1178707-49-7|Ethyl[1-(pyridin-4-yl)propyl]amine|Ethyl[1-(pyridin-4-yl)propyl]amine|-范德生物科技公司 [bio-fount.com]
- 6. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
